N-benzyl-2,5-dichloro-N-2-pyridinylbenzamide
Overview
Description
N-benzyl-2,5-dichloro-N-2-pyridinylbenzamide, commonly known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of BDP-9066 involves its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, BDP-9066 can alter the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
BDP-9066 has been found to exhibit various biochemical and physiological effects. Scientific research has shown that BDP-9066 can induce cell cycle arrest and apoptosis in cancer cells. BDP-9066 has also been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDP-9066 is its potent antitumor activity, making it a promising candidate for the development of anticancer drugs. BDP-9066 has also been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis. However, one of the limitations of BDP-9066 is its relatively low solubility, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of BDP-9066. One potential direction is the development of BDP-9066-based anticancer drugs. Another potential direction is the investigation of the potential use of BDP-9066 in the treatment of inflammatory disorders such as arthritis. Additionally, further research is needed to investigate the potential side effects and toxicity of BDP-9066 in vivo.
Scientific Research Applications
BDP-9066 has been extensively studied for its potential therapeutic applications in various diseases. Scientific research has shown that BDP-9066 exhibits potent antitumor activity and can induce apoptosis in cancer cells. BDP-9066 has also been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis.
properties
IUPAC Name |
N-benzyl-2,5-dichloro-N-pyridin-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-15-9-10-17(21)16(12-15)19(24)23(18-8-4-5-11-22-18)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIGUNNZYXOHJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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